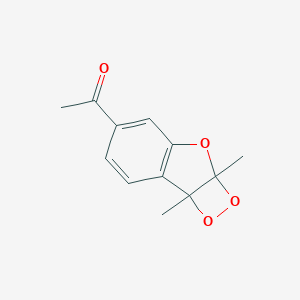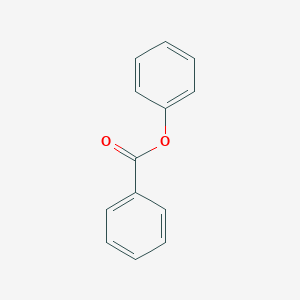
Phenyl benzoate
Overview
Description
Phenyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of phenol with benzoic acid. This compound is known for its crystalline structure and is often used in various chemical applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Phenyl benzoate is a phenyl ester of benzoic acid . It is a compound that is used in various applications, including the synthesis of soluble polyimides . .
Mode of Action
This compound undergoes Fries rearrangement catalyzed by heteropoly acids to yield acylated phenols and esters . It also serves as a precursor that undergoes the intramolecular biaryl coupling reaction to produce intermediates for the synthesis of other compounds .
Biochemical Pathways
It is known that this compound can undergo fries rearrangement to yield acylated phenols and esters . This suggests that it may be involved in the metabolism of aromatic compounds.
Result of Action
It is known to be a precursor in the synthesis of other compounds, suggesting that it may have a role in biochemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of heteropoly acids can catalyze the Fries rearrangement of this compound . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Phenyl benzoate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it undergoes Fries rearrangement catalyzed by heteropoly acids to yield acylated phenols and esters .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It’s known to interact with certain transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl benzoate can be synthesized through the Schotten-Baumann reaction, where phenol reacts with benzoyl chloride in the presence of an aqueous sodium hydroxide solution . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_6\text{H}_5 + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: Phenyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to produce phenol and benzoic acid.
Fries Rearrangement: When heated with aluminum chloride, this compound undergoes Fries rearrangement to yield hydroxybenzophenone.
Reduction: this compound can be reduced to benzyl alcohol and phenol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Fries Rearrangement: Aluminum chloride as a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products:
Hydrolysis: Phenol and benzoic acid.
Fries Rearrangement: Hydroxybenzophenone.
Reduction: Benzyl alcohol and phenol.
Scientific Research Applications
Phenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of liquid crystalline polymers and as a plasticizer in polymer chemistry.
Comparison with Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Benzyl benzoate
Properties
IUPAC Name |
phenyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJSHPDYVMKCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048210 | |
| Record name | Phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Phenyl benzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21461 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-99-2 | |
| Record name | Phenyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylcarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENYL BENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8A3WVZ590 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Phenyl benzoate?
A1: this compound has the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol. [] [https://www.semanticscholar.org/paper/84a17f1dc32f87db51b47bbfeba4a7f16d3a449c]
Q2: What is the typical dihedral angle observed between the phenyl and benzoyl rings in this compound?
A2: The dihedral angle between the phenyl and benzoyl rings in this compound is typically around 55.7°. This angle can vary slightly depending on the presence and position of substituents on the aromatic rings. [] [https://www.semanticscholar.org/paper/987d18ae4591235b41ab5a1d52f9e4d09e0f979e], [] [https://www.semanticscholar.org/paper/085a990380e3cad76443622d6290da993132f090]
Q3: How does the presence of electron-donating or electron-withdrawing groups on the phenyl ring affect the reactivity of this compound derivatives in nucleophilic substitution reactions?
A3: Electron-donating groups generally decrease the reactivity of this compound derivatives towards nucleophiles, while electron-withdrawing groups increase their reactivity. This effect is due to the influence of the substituents on the electron density of the carbonyl carbon, which is the electrophilic center in nucleophilic attack. [] [https://www.semanticscholar.org/paper/0e4ff81316fc1d780800dda779b300de5d3df176]
Q4: What are the potential advantages of using microreactors for the synthesis of this compound?
A4: Microreactors offer several advantages for chemical synthesis, including enhanced mass transfer rates and improved control over reaction parameters. This can lead to higher yields, improved selectivity, and reduced reaction times compared to conventional batch reactors. [] [https://www.semanticscholar.org/paper/15d36b516187a7c982726bdb682e91ecfe057b0c]
Q5: Can zeolites be used as catalysts for reactions involving this compound?
A5: Yes, zeolites have been investigated as catalysts for reactions involving this compound, such as the benzoylation of phenol. The specific activity and selectivity of the zeolite catalyst can be influenced by factors such as the type of zeolite, pore size, and acidity. [] [https://www.semanticscholar.org/paper/4ef26c8197150d3326e920c867912e0928608434]
Q6: What is the role of aluminum chloride in the Fries rearrangement of this compound?
A6: Aluminum chloride acts as a Lewis acid catalyst in the Fries rearrangement of this compound. It coordinates to the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon and facilitating the intramolecular migration of the phenyl group. [] [https://www.semanticscholar.org/paper/4889ef4e7ce7ae04b239319435b1a066935ca36e]
Q7: Have computational chemistry methods been applied to study the properties and reactivity of this compound and its derivatives?
A7: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to investigate various aspects of this compound and its derivatives. These studies provide insights into the electronic structure, molecular geometry, vibrational frequencies, and reactivity of these compounds. [] [https://www.semanticscholar.org/paper/b6834ffa50f6232f267b1aa27d6c62709880e42c]
Q8: How does the position of a halogen substituent on the phenyl ring affect the conformational preferences of halogenated Phenyl benzoates?
A8: The position of a halogen substituent can significantly impact the conformational preferences of halogenated Phenyl benzoates. For example, an F atom at the ortho position (C2) has a lesser effect on the molecular arrangement and conformation compared to an F atom at the para position (C4). [] [https://www.semanticscholar.org/paper/fb63902f45d41a06ac94efef3619ea0ff1512cb1]
Q9: How does the nature of the alkyl or alkoxy substituent affect the mesomorphic properties of this compound derivatives?
A9: The length and branching of the alkyl or alkoxy substituent can significantly influence the mesomorphic behavior of this compound derivatives. Longer alkyl chains generally favor liquid crystal formation, while branching can disrupt the molecular ordering and hinder mesophase formation. [] [https://www.semanticscholar.org/paper/0118127737016eca14cdcf027d911464b4a8c509]
Q10: What spectroscopic techniques are commonly employed for characterizing this compound?
A10: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to characterize this compound and its derivatives. These techniques provide valuable information about the functional groups, carbon-hydrogen framework, and molecular weight of the compound, respectively. [] [https://www.semanticscholar.org/paper/2d6bb14ed0e06aaa088e7666d79bbbb979a18cb5], [] [https://www.semanticscholar.org/paper/3a696ae4e4b8b79c19db4415e291c1c2852fc6d8]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

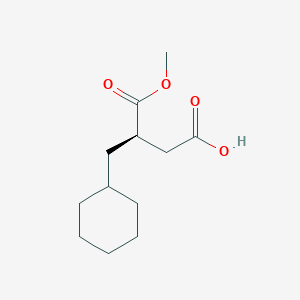
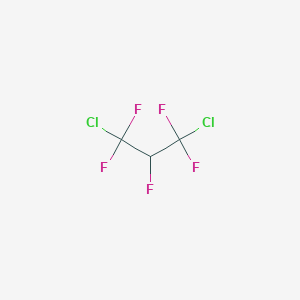
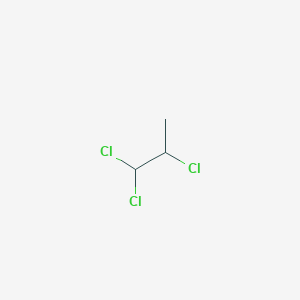
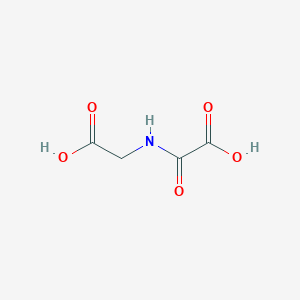
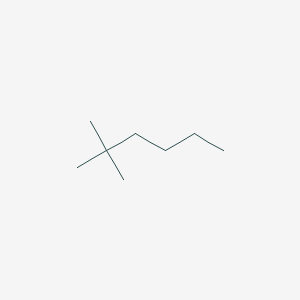
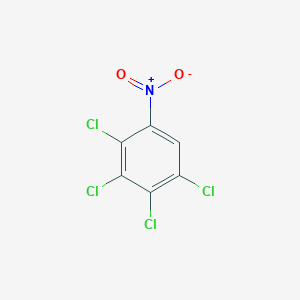
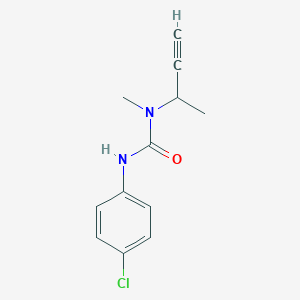


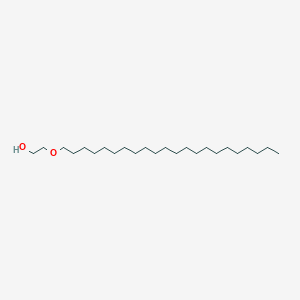
![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)
